molecular formula C10H11BrO2 B13942389 7-Bromo-4-methylchroman-4-OL

7-Bromo-4-methylchroman-4-OL

Cat. No.: B13942389
M. Wt: 243.10 g/mol
InChI Key: GHUIQPJHFOLECS-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol is an organic compound that belongs to the class of benzopyrans It is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 4th position, and a hydroxyl group at the 4th position of the dihydrobenzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol typically involves the bromination of 3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol. One common method is to use bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of 7-bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-one.

    Reduction: Formation of 3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol.

    Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3,4-dihydro-4-methyl-2H-1,4-benzoxazine: Similar structure but contains an oxygen atom in the ring.

    7-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine: Another similar compound with a different ring structure.

    7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: Contains a nitrogen atom in the ring.

Uniqueness

7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

7-bromo-4-methyl-2,3-dihydrochromen-4-ol

InChI

InChI=1S/C10H11BrO2/c1-10(12)4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6,12H,4-5H2,1H3

InChI Key

GHUIQPJHFOLECS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=CC(=C2)Br)O

Origin of Product

United States

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